molecular formula C46H83N13O11 B1664307 Abt-510 CAS No. 251579-55-2

Abt-510

カタログ番号: B1664307
CAS番号: 251579-55-2
分子量: 994.2 g/mol
InChIキー: RIWLPSIAFBLILR-WVNGMBSFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Preclinical Studies

ABT-510 has been extensively studied in various preclinical models:

Study Type Findings
Ovarian Cancer ModelsSignificant reduction in tumor size and ascites fluid volume in C57BL/6 mice treated with this compound .
Bladder Cancer ModelsIncreased endothelial cell apoptosis and reduced tumor vessel density observed .
Canine Cancer TrialsEffective in treating naturally occurring cancers in dogs, currently undergoing veterinary trials .

In a study utilizing mouse models of epithelial ovarian cancer (EOC), this compound treatment resulted in notable reductions in tumor burden and improvements in overall survival rates .

Clinical Applications

This compound has progressed through various phases of clinical trials:

Phase I Trials

  • Objective : Evaluate safety and tolerability.
  • Results : In one trial, 6 out of 39 patients exhibited stable disease for over six months. The most common adverse effects included injection site reactions and fatigue .

Phase II Trials

  • Objective : Assess efficacy in advanced renal cell carcinoma and metastatic melanoma.
  • Results : The trials reported a progression-free survival (PFS) rate of approximately 39% at six months. Patients experienced manageable side effects, with no deaths attributed to the drug .

Veterinary Applications

The application of this compound extends beyond human medicine into veterinary oncology. The compound is currently being tested for its effectiveness against naturally occurring cancers in dogs. Initial results suggest that it may significantly improve outcomes for canine patients suffering from various malignancies .

Case Study 1: Ovarian Cancer

In a controlled study involving C57BL/6 mice injected with tumorigenic cells, treatment with this compound resulted in:

  • A marked decrease in tumor size.
  • A significant increase in apoptotic tumor cells compared to controls.

This study highlights this compound's potential as a therapeutic agent for EOC, underscoring its role as an antiangiogenic agent that impacts both tumor growth and vascular health .

Case Study 2: Canine Cancer

In veterinary trials, dogs with spontaneous tumors treated with this compound showed promising results regarding tumor size reduction and improved quality of life. These findings support further exploration into the use of this compound as a viable treatment option for companion animals suffering from cancer .

生物活性

ABT-510 is a synthetic peptide designed to mimic the antiangiogenic properties of thrombospondin-1 (TSP-1), which plays a critical role in inhibiting tumor growth and angiogenesis. This compound has garnered attention for its potential therapeutic applications in various cancers, including renal cell carcinoma, melanoma, and glioblastoma. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical trial findings, and relevant case studies.

This compound exerts its effects primarily through the following mechanisms:

  • Inhibition of Angiogenesis : this compound competes with thrombospondin and inhibits vascular endothelial growth factor (VEGF)-induced migration of endothelial cells, thereby disrupting the formation of new blood vessels essential for tumor growth .
  • Induction of Apoptosis : The compound induces apoptosis in endothelial cells via the Fas/Fas ligand pathway and the Src-related kinase p59 Fyn pathway, leading to cell death .
  • Vascular Remodeling : In animal models, this compound treatment resulted in vascular remodeling characterized by smaller diameter vessels and increased numbers of mature vessels, which reduced tissue hypoxia .

Phase I and II Trials

  • Phase I Trial : A study involving patients with refractory solid tumors indicated that this compound was well-tolerated at doses ranging from 20 to 200 mg/day. Most adverse events were mild, primarily injection-site reactions. The median time to tumor progression was 45.9 weeks, with a median overall survival of 64.4 weeks .
  • Phase II Study in Renal Cell Carcinoma : This trial assessed the safety and efficacy of this compound in patients with advanced renal cell carcinoma. Patients received either 10 mg or 100 mg subcutaneously twice daily. The objective response rate was 4% for the lower dose and slightly higher for the higher dose group, with median progression-free survival (PFS) times recorded at 4.2 months for the lower dose and 3.3 months for the higher dose .
  • Melanoma Trials : In a two-stage Phase II trial involving stage IV melanoma patients, only 3 out of 20 patients remained progression-free after 18 weeks on treatment with this compound at a dose of 100 mg twice daily. This led to early termination due to insufficient efficacy .

Summary of Clinical Findings

Trial TypeCancer TypeDoseObjective Response RateMedian PFS (months)Median Overall Survival (months)
Phase IVarious solid tumors20 - 200 mg/dayNot specified45.964.4
Phase IIRenal Cell Carcinoma10 mg / 100 mg4%4.2 / 3.327.8 / 26.1
Phase IIMelanoma100 mgLimited efficacyNot applicableNot applicable

Veterinary Trials

This compound has also been tested in companion animals, particularly dogs with naturally occurring cancers, showing significant tumor size reduction and improved quality of life . These trials highlight the potential for this compound not only in human oncology but also in veterinary medicine.

Human Clinical Observations

In one clinical observation involving patients with advanced cancer, six out of thirty-nine patients experienced stable disease lasting over six months while on this compound therapy . This suggests that while not universally effective, there may be subsets of patients who respond favorably.

特性

Key on ui mechanism of action

ABT-510 is a synthetic peptide that mimics the anti-angiogenic activity of the naturally occurring protein, thrombospondin-1 (TSP-1). Angiogenesis is the process of new blood vessel formation. ABT-510 blocks the actions of multiple pro-angiogenic growth factors known to play a role in cancer related blood vessel growth, such as VEGF, bFGF, HGF, and IL-8. ABT-510 is the first compound with this mechanism of action to be studied.

CAS番号

251579-55-2

分子式

C46H83N13O11

分子量

994.2 g/mol

IUPAC名

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R,3S)-2-[[(2S)-2-[[2-[[2-[acetyl(methyl)amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide

InChI

InChI=1S/C46H83N13O11/c1-12-18-30(39(64)55-36(26(7)13-2)42(67)53-31(19-16-21-50-46(47)48)45(70)59-22-17-20-32(59)40(65)49-15-4)52-44(69)38(28(9)60)57-43(68)37(27(8)14-3)56-41(66)35(25(5)6)54-33(62)23-51-34(63)24-58(11)29(10)61/h25-28,30-32,35-38,60H,12-24H2,1-11H3,(H,49,65)(H,51,63)(H,52,69)(H,53,67)(H,54,62)(H,55,64)(H,56,66)(H,57,68)(H4,47,48,50)/t26-,27-,28+,30-,31-,32-,35-,36-,37+,38-/m0/s1

InChIキー

RIWLPSIAFBLILR-WVNGMBSFSA-N

SMILES

CCCC(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C

異性体SMILES

CCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C

正規SMILES

CCCC(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C

外観

Solid powder

Key on ui other cas no.

251579-55-2

純度

>98% (or refer to the Certificate of Analysis)

配列

GGVXTXIRP

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

ABT 510
ABT-510
ABT510
N-acetyl-sarcosyl-glycyl-valyl-alloisoleucyl-threonyl-norvalyl-isoleucyl-arginyl-proline ethylamide
NAc-Sar-Gly-Val-(d-allo-Ile)-Thr-Nva-Ile-Arg-ProNEt

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Abt-510
Reactant of Route 2
Reactant of Route 2
Abt-510
Reactant of Route 3
Reactant of Route 3
Abt-510
Reactant of Route 4
Reactant of Route 4
Abt-510
Reactant of Route 5
Reactant of Route 5
Abt-510
Reactant of Route 6
Abt-510

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。